2-amino-4-methoxy-N-methylbenzene-1-sulfonamide
CAS No.: 1036570-75-8
Cat. No.: VC3345006
Molecular Formula: C8H12N2O3S
Molecular Weight: 216.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1036570-75-8 |
---|---|
Molecular Formula | C8H12N2O3S |
Molecular Weight | 216.26 g/mol |
IUPAC Name | 2-amino-4-methoxy-N-methylbenzenesulfonamide |
Standard InChI | InChI=1S/C8H12N2O3S/c1-10-14(11,12)8-4-3-6(13-2)5-7(8)9/h3-5,10H,9H2,1-2H3 |
Standard InChI Key | ZHWWTCXIXHPJMY-UHFFFAOYSA-N |
SMILES | CNS(=O)(=O)C1=C(C=C(C=C1)OC)N |
Canonical SMILES | CNS(=O)(=O)C1=C(C=C(C=C1)OC)N |
Introduction
Chemical Structure and Properties
Molecular Composition
Based on its chemical name and structural analysis, 2-amino-4-methoxy-N-methylbenzene-1-sulfonamide would have the following characteristics:
Property | Value |
---|---|
Molecular Formula | C₈H₁₂N₂O₃S |
Molecular Weight | Approximately 216.26 g/mol |
Functional Groups | Amino (-NH₂), Methoxy (-OCH₃), Sulfonamide (-SO₂NH-CH₃) |
Structure Type | Substituted aromatic sulfonamide |
Physical Properties
The physical properties of 2-amino-4-methoxy-N-methylbenzene-1-sulfonamide can be estimated based on similar sulfonamide compounds:
Property | Expected Value |
---|---|
Physical State | Crystalline solid at room temperature |
Solubility | Limited water solubility; better solubility in organic solvents |
Melting Point | Approximately 150-180°C (estimated range) |
LogP | Approximately 1.2-2.0 (indicating moderate lipophilicity) |
Structural Characteristics
The compound contains multiple hydrogen bond donors and acceptors, which would influence its interaction with biological targets. The presence of a methoxy group likely increases its lipophilicity compared to non-methoxylated analogs, potentially affecting its membrane permeability and distribution in biological systems.
Synthesis and Preparation Methods
General Synthetic Approaches
The synthesis of 2-amino-4-methoxy-N-methylbenzene-1-sulfonamide would likely follow similar pathways to those used for related sulfonamides. A general synthetic route might involve:
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Starting with an appropriately substituted benzene derivative
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Sulfonation to introduce the sulfonyl group
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Conversion to sulfonyl chloride
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Reaction with methylamine to form the N-methylsulfonamide
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Additional steps to introduce or modify the amino and methoxy groups as needed
Specific Reaction Conditions
Based on the synthesis of similar compounds, the following reaction conditions might be employed:
A simplified synthetic approach involving sulfonylation followed by amino group alkylation has been used successfully for related compounds such as 2-aminothiazole derivatives .
Substituent | Position | Potential Effect on Activity |
---|---|---|
Amino (-NH₂) | 2-position | May enhance hydrogen bonding with target enzymes |
Methoxy (-OCH₃) | 4-position | May increase lipophilicity and membrane permeability |
N-methyl on sulfonamide | N/A | May modify hydrogen bonding capabilities and binding affinity |
This specific substitution pattern may confer unique pharmacological properties compared to other sulfonamide derivatives.
Comparative Analysis with Similar Compounds
Structural Analogs
Comparing 2-amino-4-methoxy-N-methylbenzene-1-sulfonamide with structurally related compounds provides insights into its potential properties:
Compound | Structural Differences | Potential Impact on Properties |
---|---|---|
3-Amino-N-Methoxy-N-methylbenzene-1-sulphonamide | Different positioning of amino group and additional methoxy on nitrogen | May alter binding affinity and metabolic stability |
5-amino-N-(4-methoxyphenyl)-2-methylbenzene-1-sulfonamide | Methoxy group on phenyl ring instead of benzene core | Different electronic distribution affecting target interactions |
N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxy-3-methylbenzene-1-sulfonamide | More complex structure with pyrimidine moiety | Different biological targeting and spectrum of activity |
The specific placement of the amino group at position 2 in our compound of interest may influence its interaction with target enzymes compared to analogs with differently positioned amino groups .
Biological Activity Comparison
Sulfonamide compounds with similar structural features have demonstrated various biological activities:
Activity | Evidence from Similar Compounds | Relevance to 2-amino-4-methoxy-N-methylbenzene-1-sulfonamide |
---|---|---|
Antibacterial | Inhibition of bacterial growth in various strains including E. coli | Likely to exhibit similar activity, possibly with modified spectrum |
Enzyme Inhibition | Interaction with dihydropteroate synthetase and potentially carbonic anhydrase | May show similar enzyme inhibitory properties with modified potency |
Anti-inflammatory | Reduction in pro-inflammatory cytokine release observed in structurally related compounds | Potential anti-inflammatory properties warranting investigation |
Research Applications
Chemical and Biochemical Applications
Beyond therapeutic uses, the compound may serve as:
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An intermediate in the synthesis of more complex sulfonamide derivatives
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A chemical probe for studying enzyme-substrate interactions
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A reference compound for comparative studies of structure-activity relationships
Research Significance
The study of 2-amino-4-methoxy-N-methylbenzene-1-sulfonamide contributes to:
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Understanding the impact of specific functional group arrangements on biological activity
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Developing structure-activity relationships for sulfonamide compounds
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Potentially identifying novel applications for sulfonamide derivatives
Chemical Reactivity and Reactions
Common Reactions
2-amino-4-methoxy-N-methylbenzene-1-sulfonamide would likely participate in reactions characteristic of its functional groups:
Functional Group | Reaction Type | Potential Products |
---|---|---|
Amino (-NH₂) | Diazotization | Corresponding diazonium salt |
Amino (-NH₂) | Acylation | N-acyl derivatives |
Methoxy (-OCH₃) | Demethylation | Hydroxyl derivative |
Sulfonamide (-SO₂NH-) | Alkylation | N-alkylated products |
Stability Considerations
The stability of the compound under various conditions would be influenced by:
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pH sensitivity: Like most sulfonamides, stability may vary across different pH environments
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Thermal stability: Likely stable at room temperature but may decompose at elevated temperatures
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Photosensitivity: Potential sensitivity to UV light, as observed with some sulfonamides
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Oxidative stability: Susceptibility to oxidation, particularly at the amino group
Future Research Directions
Knowledge Gaps
Several aspects of 2-amino-4-methoxy-N-methylbenzene-1-sulfonamide warrant further investigation:
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Detailed structural characterization using advanced spectroscopic methods
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Specific binding affinities to target enzymes compared to established sulfonamides
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Comprehensive evaluation of biological activities across different systems
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Metabolism and pharmacokinetic profiles
Technological Applications
Novel applications might emerge from further research:
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Development of modified derivatives with enhanced properties
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Incorporation into drug delivery systems
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Use as a building block for more complex bioactive molecules
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